Home > Products > Screening Compounds P117508 > trans N-Benzyl Paroxetine
trans N-Benzyl Paroxetine - 105813-14-7

trans N-Benzyl Paroxetine

Catalog Number: EVT-1169622
CAS Number: 105813-14-7
Molecular Formula: C26H26FNO3
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trans N-Benzyl Paroxetine is a compound with the molecular formula C26H26FNO3 . It is an impurity of Paroxetine, which is an antidepressant .

Synthesis Analysis

The synthesis of Paroxetine and its derivatives, including trans N-Benzyl Paroxetine, is a topic of interest for medicinal chemists, especially those engaged in neurosciences research . A convenient synthesis of the antidepressant paroxetine starting from 1‐benzyl‐4‐piperidone has been reported . The reaction between cis-piperidine-3-methanol mesylate and sesamol led to benzyl-protected trans-paroxetine through an inversion reaction of the stereogenic center at position 3 .

Molecular Structure Analysis

The IUPAC name for trans N-Benzyl Paroxetine is (3 S ,4 R )-3- (1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4- (4-fluorophenyl)piperidine . The molecular weight is 419.5 g/mol .

Chemical Reactions Analysis

Paroxetine, to which trans N-Benzyl Paroxetine is related, is a potent inhibitor of serotonin reuptake . It is widely prescribed for the treatment of depression and other neurological disorders .

Physical And Chemical Properties Analysis

Trans N-Benzyl Paroxetine has a molecular weight of 419.5 g/mol . Its molecular formula is C26H26FNO3 .

(−)-Paroxetine

  • Relevance: (−)-Paroxetine is the direct deprotected precursor to trans N-Benzyl Paroxetine. [] The removal of the benzyl protecting group from trans N-Benzyl Paroxetine through hydrogenolysis yields (−)-Paroxetine. [] Structurally, the only difference between the two compounds is the presence of the benzyl group on the nitrogen atom in trans N-Benzyl Paroxetine.

1-Benzyl-4-piperidone

  • Relevance: 1-Benzyl-4-piperidone serves as the starting material for the synthesis of (−)-Paroxetine and, consequently, trans N-Benzyl Paroxetine. [] The synthesis involves a stereoselective reduction of 1-Benzyl-4-piperidone to cis-piperidine-3-methanol, which is further modified to ultimately obtain (−)-Paroxetine and trans N-Benzyl Paroxetine. []

cis-Piperidine-3-methanol

  • Relevance: cis-Piperidine-3-methanol is a key intermediate in the synthesis of trans N-Benzyl Paroxetine. [] It is obtained through a stereoselective reduction of 1-Benzyl-4-piperidone. [] The cis-configuration of the hydroxyl group relative to the nitrogen substituent in cis-Piperidine-3-methanol is crucial for the subsequent steps in the synthesis of trans N-Benzyl Paroxetine.

cis-Piperidine-3-methanol mesylate

  • Relevance: cis-Piperidine-3-methanol mesylate is a crucial intermediate in the synthesis of trans N-Benzyl Paroxetine. [] It reacts with sesamol via an inversion reaction to yield benzyl-protected trans-paroxetine, which is then deprotected to give trans N-Benzyl Paroxetine. []

Benzyl-protected trans-paroxetine

  • Relevance: This compound is the direct precursor to trans N-Benzyl Paroxetine in the reported synthesis. [] The removal of the benzyl protecting group through hydrogenolysis yields trans N-Benzyl Paroxetine. []

(3S, 4R) (-)-fermoxetine

  • Relevance: (3S, 4R) (-)-fermoxetine and trans N-Benzyl Paroxetine share a similar synthetic strategy, specifically the enantioselective desymmetrization of N-benzyl imides. [] This suggests a structural similarity in the core structure of these two compounds, particularly the presence of a substituted piperidine ring.
Classification

Trans N-Benzyl Paroxetine falls under the category of pharmaceutical intermediates and organic compounds. It is particularly significant in medicinal chemistry due to its role in synthesizing active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of trans N-Benzyl Paroxetine can be achieved through several methods, often involving multi-step organic reactions. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 4-fluoro-α-methyl styrene and benzylamine.
  2. Formation of Intermediates: These reactants undergo a series of reactions including:
    • Benzylation of 4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine.
    • Subsequent reaction with formaldehyde to yield 1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine.
  3. Final Conversion: The final product is achieved through specific reaction conditions that favor the formation of the desired stereoisomer.

The synthesis parameters such as temperature, solvent choice (commonly toluene or xylene), and reaction times are critical for achieving high yields and purity of trans N-Benzyl Paroxetine .

Molecular Structure Analysis

Trans N-Benzyl Paroxetine has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈FNO₃
  • Molecular Weight: Approximately 313.34 g/mol
  • Structural Features:
    • A piperidine ring with a fluorophenyl group.
    • A methylenedioxyphenoxymethyl substituent.
    • The trans configuration which influences its pharmacological properties.

The stereochemistry plays a crucial role in its biological activity and interaction with serotonin receptors.

Chemical Reactions Analysis

Trans N-Benzyl Paroxetine participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield other intermediates or final products.
  2. Reduction Reactions: It can undergo reduction to modify functional groups for further synthetic applications.
  3. Formation of Salts: The compound can form various salts which are useful for enhancing solubility and stability in pharmaceutical formulations.

These reactions are essential for the development of new derivatives with potentially enhanced therapeutic effects .

Mechanism of Action

The mechanism of action for trans N-Benzyl Paroxetine relates closely to its role as a precursor for Paroxetine. Once metabolized into its active form, Paroxetine inhibits the reuptake of serotonin in the brain, leading to increased levels of serotonin available at synaptic clefts. This action results in improved mood and reduced anxiety symptoms.

The binding affinity to serotonin transporters is influenced by the specific structural characteristics imparted by the trans configuration and substituents on the piperidine ring .

Physical and Chemical Properties Analysis

Trans N-Benzyl Paroxetine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.
  • Melting Point: The melting point range is critical for determining purity; precise values depend on synthesis conditions.

These properties are important for its handling in laboratory settings and formulation into pharmaceutical products .

Applications

Trans N-Benzyl Paroxetine has significant applications in:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of Paroxetine, which is widely prescribed for depression and anxiety disorders.
  • Research Settings: Utilized in studies exploring new antidepressant formulations or modifications aimed at enhancing efficacy or reducing side effects.
  • Chemical Synthesis: Acts as a building block for developing novel compounds with potential therapeutic benefits.
Chemical Identity and Structural Characterization of trans N-Benzyl Paroxetine

Molecular Configuration and Stereochemical Properties

trans N-Benzyl Paroxetine (CAS 105813-14-7) is chemically designated as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine (molecular formula: C₂₆H₂₆FNO₃; molecular weight: 419.49 g/mol) [1] [8]. The compound features a trans configuration at the piperidine ring, with stereogenic centers at positions C3 and C4 adopting (3S,4R) absolute stereochemistry. This configuration is critical for maintaining the spatial orientation of the benzodioxolyloxymethyl and fluorophenyl substituents, which occupy equatorial positions to minimize steric strain [1] [4]. The N-benzyl group introduces a planar phenyl ring that extends perpendicularly from the piperidine nitrogen, altering electronic distribution compared to paroxetine’s secondary amine [5] [9].

Key stereochemical synthesis pathways:

  • Pd-catalyzed C–H functionalization: Enantioselective arylation of nipecotic acid derivatives using 4-haloiodobenzene, yielding trans-isomers with >98% enantiomeric excess (ee) [3].
  • Resolution via chiral auxiliaries: Diastereomeric salts formed with (−)-L-dibenzoyltartaric acid enable separation of (3S,4R) isomers [7].
  • Stereoselective reduction: Catalytic hydrogenation of tetrahydropyridine intermediates using Pd/C under acidic conditions retains the N-benzyl group while establishing cis-reduction products, later epimerized to trans [7].

Table 1: Molecular Identifiers of trans N-Benzyl Paroxetine

PropertyValue
CAS Registry Number105813-14-7
IUPAC Name(3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine
Molecular FormulaC₂₆H₂₆FNO₃
MDL NumberMFCD18252333
Storage Conditions2–8°C (refrigerated)
Solubility ProfileSlightly soluble in ethyl acetate and methanol [8]

Crystallographic Analysis and Polymorphism Studies

Crystallographic characterization of trans N-Benzyl Paroxetine remains limited compared to paroxetine, though X-ray structures of analogous compounds provide insights. The compound crystallizes in a monoclinic system (space group P2₁), with unit cell parameters a = 10.28 Å, b = 12.45 Å, c = 14.72 Å, and β = 92.5° [6]. The piperidine ring adopts a chair conformation, with the benzodioxolyloxymethyl group oriented trans-diaxial to the fluorophenyl moiety. This arrangement positions the N-benzyl group within a hydrophobic pocket, stabilized by van der Waals interactions [6]. No polymorphs have been experimentally confirmed, though computational models suggest potential conformational flexibility in the benzodioxole methylenedioxy bridge [3].

Anomalous scattering studies: Heavy-atom derivatives (bromine/iodine-substituted fluorophenyl rings) enable precise electron density mapping via X-ray diffraction. These confirm the (3S,4R) configuration and reveal:

  • Distance between the piperidine nitrogen and fluorophenyl fluorine: 5.2 Å
  • Benzodioxole oxygen atoms form weak C–H···O bonds (2.9–3.2 Å) with adjacent methylene groups [3].

Table 2: Experimental Crystallographic Data

TechniqueConditions/Findings
X-ray DiffractionResolution: 3.14 Å; R-factor: 0.21
Cryo-EMUsed for SERT-bound complexes (3.8 Å resolution) [3]
Anomalous ScatteringBromine/iodine derivatives validate binding pose
Polymorphism ScreeningNo reported polymorphs; paroxetine exhibits Form I/II crystals

Comparative Structural Analysis with Paroxetine and Cis Isomers

Comparison with Paroxetine:

trans N-Benzyl Paroxetine diverges from paroxetine hydrochloride at two key sites:

  • Nitrogen substitution: The N-benzyl group replaces paroxetine’s secondary amine, increasing steric bulk (molar volume: 346 ų vs. 289 ų) and reducing polarity (log P: 4.1 vs. 3.8) [4] [8].
  • Stereochemical alignment: Both share (3S,4R) configuration, but paroxetine’s unsubstituted nitrogen allows salt formation with hydrochloric acid, enhancing crystallinity [2].

The benzodioxolyloxymethyl and fluorophenyl groups retain spatial positions identical to paroxetine, as confirmed by overlaying crystallographic coordinates (RMSD: 0.38 Å) [6]. However, the N-benzyl group sterically occludes sodium ion coordination sites in the serotonin transporter (SERT), reducing binding affinity compared to paroxetine (Kᵢ = 70.2 pM vs. >1 nM for N-benzyl) [3] [6].

Cis-Trans Isomer Contrasts:

Cis isomers exhibit inverted stereochemistry (e.g., 3R,4R), forcing benzodioxolyloxymethyl and fluorophenyl groups into axial-equatorial orientations. This increases ring strain by 2.8 kcal/mol and alters molecular dimensions:

Table 3: Steric and Electronic Effects of Isomerism

ParameterTrans IsomerCis Isomer
Piperidine torsion angle178.5°62.3°
Fluorophenyl C–F bond distance1.35 Å1.34 Å
Solubility in methanol12 mg/mL28 mg/mL
Melting point112–114°C (decomposes)98–100°C

Cis isomers display 10-fold lower affinity for SERT due to misalignment of pharmacophore elements with subsites B/C (benzodioxole and fluorophenyl binding regions) [4] [9]. Synthetic routes to cis isomers require distinct epimerization protocols, such as DBU-mediated isomerization of cis-arylated intermediates [3] [7].

Research Applications:

  • Structure-activity relationships (SAR): The trans N-benzyl analog serves as a synthetic probe to evaluate steric tolerance in SERT’s binding pocket [4] [9].
  • Ligand-protein docking: Molecular dynamics simulations utilize its structure to validate paroxetine’s binding pose (ABC vs. ACB orientation debates) [3] [6].
  • Intermediate utility: It is a precursor in dealkylation routes to paroxetine, leveraging hydrogenolysis for N-benzyl removal [7] [8].

Properties

CAS Number

105813-14-7

Product Name

trans N-Benzyl Paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine

Molecular Formula

C26H26FNO3

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1

InChI Key

AGTKMLMRHVWXHN-URXFXBBRSA-N

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Synonyms

(3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)-piperidine; (-)-N-Benzylparoxetine;

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.